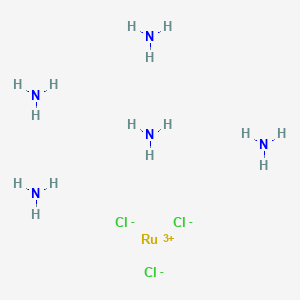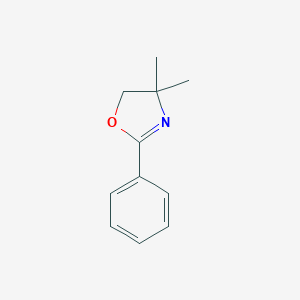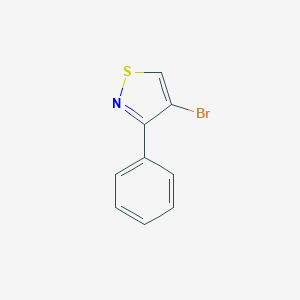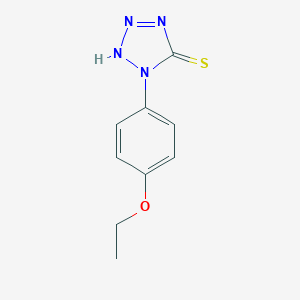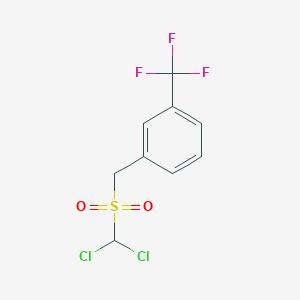
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene, also known as DTB or trifluoromethyl benzyl chloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is insoluble in water but soluble in organic solvents. DTB has been extensively studied for its potential use in various fields, including pharmaceuticals, agrochemicals, and materials science.
作用机制
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene acts as an electrophilic reagent due to the presence of the trifluoromethylsulfonyl group. It can react with various nucleophiles such as amines, alcohols, and thiols to form covalent bonds. The reaction mechanism of 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene involves the formation of an intermediate sulfonium ion, which is highly reactive and can undergo further reactions with nucleophiles.
生化和生理效应
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
实验室实验的优点和局限性
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has several advantages as a reagent in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high reactivity towards nucleophiles, which makes it a versatile reagent for the synthesis of various compounds. However, 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has some limitations as well. It is a toxic and hazardous compound that requires careful handling and disposal. It is also an expensive reagent, which limits its use in large-scale experiments.
未来方向
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has several potential future directions for scientific research. It can be used as a building block for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can also be used as a precursor for the synthesis of new agrochemicals that are more environmentally friendly and sustainable. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be further studied for its potential use in materials science, such as the synthesis of new polymers and catalysts. Overall, 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has a promising future in scientific research due to its unique properties and diverse applications.
合成方法
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be synthesized through a two-step process that involves the reaction of 1,3-dichlorobenzene with sodium hydride, followed by the reaction with trifluoromethylsulfonyl chloride. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide or tetrahydrofuran. The yield of 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentration.
科学研究应用
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been widely used in scientific research for its diverse applications. It has been used as a building block for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials science. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been used as a precursor for the synthesis of antimalarial drugs such as artemisinin and its derivatives. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has also been used as a key intermediate for the synthesis of herbicides and insecticides.
属性
CAS 编号 |
15894-29-8 |
|---|---|
产品名称 |
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene |
分子式 |
C9H7Cl2F3O2S |
分子量 |
307.12 g/mol |
IUPAC 名称 |
1-(dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7Cl2F3O2S/c10-8(11)17(15,16)5-6-2-1-3-7(4-6)9(12,13)14/h1-4,8H,5H2 |
InChI 键 |
KDGCYXWTYONMAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C(Cl)Cl |
规范 SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C(Cl)Cl |
同义词 |
Dichloromethyl m-(trifluoromethyl)benzyl sulfone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



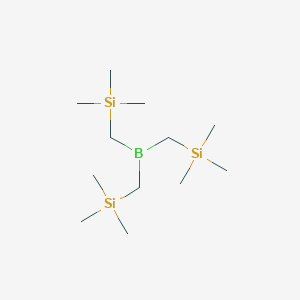
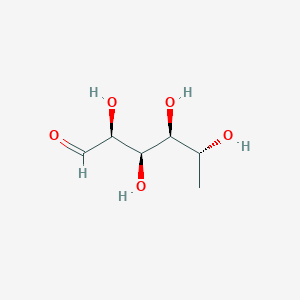
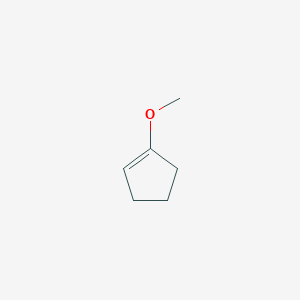
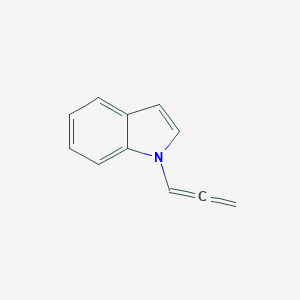
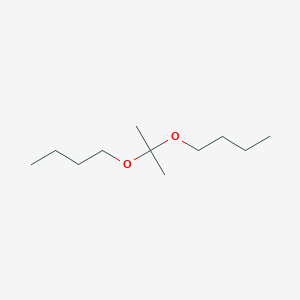
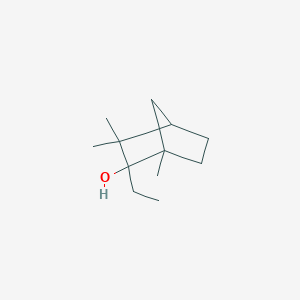
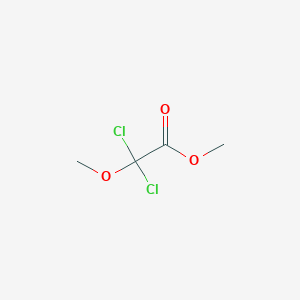
![2-[Methyl-[(4-methylphenyl)diazenyl]amino]acetic acid](/img/structure/B92115.png)
